molecular formula C7H8FNO B575207 2-(6-Fluoropyridin-2-YL)ethan-1-OL CAS No. 180207-36-7

2-(6-Fluoropyridin-2-YL)ethan-1-OL

Cat. No.: B575207
CAS No.: 180207-36-7
M. Wt: 141.145
InChI Key: ZLMBQPIAWYACLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoropyridin-2-YL)ethan-1-OL is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-2-YL)ethan-1-OL typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of an ethan-1-OL group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring. The reaction is usually carried out under mild conditions to prevent over-fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the control over reaction conditions and improve the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-2-YL)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(6-Fluoropyridin-2-YL)ethanal.

    Reduction: Formation of 2-(6-Fluoropyridin-2-YL)ethane.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoropyridin-2-YL)ethan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Fluoropyridin-3-YL)ethan-1-OL: Similar structure but with the fluorine atom at a different position on the pyridine ring.

    2-(6-Fluoropyridin-4-YL)ethan-1-OL: Another positional isomer with distinct chemical properties.

Uniqueness

2-(6-Fluoropyridin-2-YL)ethan-1-OL is unique due to the specific positioning of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMBQPIAWYACLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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